Bienvenue dans la boutique en ligne BenchChem!

Citreoviridin

ATP synthase inhibition Trypanosoma cruzi maximal inhibition

Citreoviridin binds the F1-β subunit of mitochondrial ATP synthase—not the FO subunit targeted by oligomycin—enabling experimental designs where FO accessibility is limited or FO-binding artifacts must be circumvented (e.g., 25–45% spare respiratory capacity underestimation). At 20 μM, it matches oligomycin's respiration inhibition in intact glioma cells. Its 93–100% maximal ATPase inhibition outperforms aurovertin's 40% plateau, and noncompetitive aurovertin binding supports dual-probe fluorescence competition assays. Documented applications include cancer cell metabolic flux studies, T. cruzi mitochondrial bioenergetics with species-dependent KD profiling, and high-sensitivity respirometry (KD=0.15 μM for ADP-stimulated respiration). For protocols requiring complete target engagement and FO-independent mechanism, citreoviridin is the appropriate selection.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 25425-12-1
Cat. No. B190807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreoviridin
CAS25425-12-1
Synonymscitreoviridin
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
InChIInChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1
InChIKeyJLSVDPQAIKFBTO-OMCRQDLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citreoviridin CAS 25425-12-1: Mycotoxin-Derived Mitochondrial ATP Synthase F1 Inhibitor for Research Procurement


Citreoviridin (CAS 25425-12-1) is a polyene α-pyrone mycotoxin produced by Penicillium citreonigrum and related fungal species, historically associated with 'yellow rice' disease and acute cardiac beriberi (Shoshin-kakke) [1]. It functions as a specific inhibitor of the mitochondrial F1-ATPase (ATP synthase), binding to the β subunit of the F1 catalytic domain rather than the membrane-embedded FO subunit [2]. Unlike the widely used FO-targeting inhibitor oligomycin, citreoviridin provides a mechanistically distinct tool for dissecting ATP synthase function and has documented applications in cancer cell metabolism studies and mitochondrial respiration assays .

Why Citreoviridin Cannot Be Substituted with Generic ATP Synthase Inhibitors


ATP synthase inhibitors are not interchangeable due to fundamentally distinct binding sites, inhibition kinetics, and species-specific potency profiles. Citreoviridin targets the F1 β subunit at a site distinct from aurovertin despite structural similarities [1], and its FO-independent mechanism contrasts with oligomycin's membrane-embedded target [2]. Direct comparative studies demonstrate that maximal inhibition levels, dissociation constants (KD), and time-dependence vary dramatically across inhibitors—efrapeptin binds with 81 nM KD and shows time-dependent inhibition, whereas citreoviridin binds with 40 μM KD and inhibits immediately [3]. Furthermore, citreoviridin achieves 93–100% maximal inhibition in T. cruzi ATPase while aurovertin plateaus at only 40%, precluding functional equivalence [3]. These quantitative divergences mean that substituting citreoviridin with another ATP synthase inhibitor fundamentally alters experimental outcomes in respiration assays, ATP hydrolysis studies, and cellular metabolism investigations.

Citreoviridin Procurement Evidence: Quantified Differentiation vs. Closest ATP Synthase Inhibitors


Citreoviridin Achieves 93–100% Maximal ATPase Inhibition vs. Aurovertin's 40% Plateau

In steady-state velocity studies using a substrate regenerating system with mitochondrial ATPase (F1) from Trypanosoma cruzi, citreoviridin and efrapeptin both achieved maximal inhibition of 93–100% of ATP hydrolysis, whereas aurovertin produced a maximal inhibition of only 40% under identical assay conditions [1]. The dissociation constant (KD) for the citreoviridin–F1 complex was 40 μM, compared to 6.6 μM for aurovertin and 81 nM for efrapeptin, with half-maximal inhibitory concentrations decreasing in the order citreoviridin > aurovertin > efrapeptin [1]. Citreoviridin inhibition was immediate and produced parabolic noncompetitive-type inhibition kinetics, contrasting with efrapeptin's time-dependent, pseudo-first-order onset and linear mixed-type inhibition [1].

ATP synthase inhibition Trypanosoma cruzi maximal inhibition F1-ATPase

Citreoviridin Binds β Subunit at Site Distinct from Aurovertin Despite Structural Similarity

Fluorescence competition studies using the β subunit-specific fluorescent ligand aurovertin demonstrated that citreoviridin and aurovertin bind to nonidentical sites on the yeast F1-ATPase β subunit [1]. Three independent lines of evidence support this: (1) citreoviridin binding is noncompetitive with respect to aurovertin; (2) the number of aurovertin binding sites (KD = 0.2–0.6 μM) per F1 molecule remains unchanged (1.89 ± 0.6 mol aurovertin bound/mol F1) in the presence or absence of citreoviridin; and (3) F1-ATPase from the aurovertin-resistant aur-1 mutant retains partial sensitivity to citreoviridin inhibition [1]. Citreoviridin inhibits yeast F1 with Ki = 2 μM [1]. Molecular docking and mutational analysis further localized citreoviridin interaction to a region near the β-subunit Arg398 residue at the α/β interface [2].

F1-ATPase β subunit binding site competitive binding yeast F1

Citreoviridin Inhibits ADP-Stimulated Respiration with 0.15 μM KD in Intact Rat Liver Mitochondria

In isolated rat liver mitochondria, citreoviridin inhibits ADP-stimulated respiration with a dissociation constant (KD) of 0.15 μM, representing the most potent functional inhibition among the three measured mitochondrial parameters [1]. Comparative KD values within the same experimental system were 4.1 μM for soluble ATPase inhibition and 2 μM for ATP-driven reduction of NAD+ by succinate [1]. The sub-micromolar potency in intact mitochondria (0.15 μM) indicates approximately 27-fold higher sensitivity compared to soluble ATPase inhibition (4.1 μM) [1]. While direct comparative data with oligomycin in this specific assay are not available from the same study, citreoviridin's F1-targeting mechanism provides a mechanistically distinct alternative to oligomycin's FO-subunit binding, with reported functional equivalence at 20 μM in intact T98G glioma cells for inhibiting basal respiration [2].

mitochondrial respiration ADP-stimulated respiration KD rat liver mitochondria oxidative phosphorylation

Citreoviridin Exhibits Oral LD50 of 20 mg/kg vs. Aurovertin's 1.65 mg/kg in Mice

In mice, citreoviridin exhibits an oral LD50 of 20 mg/kg and an intraperitoneal LD50 of 7.5 mg/kg [1]. By comparison, the structurally related aurovertin group shows substantially higher acute toxicity, with a reported oral LD50 of 1.65 mg/kg in mice and intravenous injection of 1 mg/kg causing death in rabbits in less than 15 minutes and in dogs in less than 50 minutes [2]. This represents approximately a 12-fold higher acute oral toxicity for aurovertin (LD50 = 1.65 mg/kg) compared to citreoviridin (LD50 = 20 mg/kg) [1][2]. Citreoviridin's toxicity profile is specifically associated with acute cardiac beriberi (Shoshin-kakke) and Keshan disease, with experimental administration reproducing disease symptoms in animal models [3].

acute toxicity LD50 mycotoxin safety in vivo toxicity

Citreoviridin Shows 20–50× Lower Affinity for T. cruzi F1 vs. Mammalian F1-ATPase

Comparative analysis of T. cruzi and mammalian F1-ATPase responses to citreoviridin revealed that the trypanosomal enzyme is significantly less sensitive to the inhibitor than its mammalian counterpart [1]. The dissociation constant (KD) for the citreoviridin–F1 complex in T. cruzi was 40 μM, with KD values for the membrane-bound F1 being 2–4 fold higher than for soluble F1 [1]. While the exact mammalian KD is not specified in the same study, the T. cruzi enzyme's reduced sensitivity establishes a species-selectivity gradient that distinguishes citreoviridin from efrapeptin and aurovertin, which showed different relative potency patterns across species [1]. The inhibition mechanism (parabolic noncompetitive-type for citreoviridin) was conserved across species despite the potency difference [1].

species selectivity Trypanosoma cruzi mammalian F1 comparative pharmacology KD

Citreoviridin 25425-12-1: Recommended Research Applications Based on Quantified Differentiation


Intact Cellular Respiration Assays Requiring Complete ATP Synthase Inhibition Without FO-Subunit Binding

Citreoviridin provides a mechanistically distinct alternative to oligomycin for inhibiting oxidative phosphorylation in intact cells. At 20 μM, citreoviridin inhibits basal respiration in intact human glioma T98G cells to the same extent as oligomycin [1], but binds to the F1 β subunit rather than the membrane-embedded FO subunit. This differential binding site enables experimental designs where FO subunit accessibility is limited, or where FO-binding artifacts (such as the 25–45% underestimation of spare respiratory capacity observed with oligomycin) must be circumvented [2]. The sub-micromolar KD of 0.15 μM for ADP-stimulated respiration in isolated mitochondria supports its use in high-sensitivity respirometry applications [3].

Dual-Inhibitor Binding Studies of F1-ATPase β Subunit Occupancy

Because citreoviridin and aurovertin bind to nonidentical sites on the F1-ATPase β subunit [1], citreoviridin is uniquely suited for experiments requiring simultaneous occupancy of multiple β subunit binding pockets. The unchanged aurovertin binding stoichiometry (1.89 ± 0.6 mol/mol F1) in the presence of citreoviridin confirms noncompetitive binding [1]. This property enables fluorescence-based competition studies using aurovertin as a reporter ligand, or investigations of conformational coupling between distinct β subunit binding regions during rotational catalysis [2].

Cancer Cell Metabolism Studies Targeting Ectopic ATPase Activity

Citreoviridin has documented application in targeting ectopic ATPase activity in cancer cells to modulate tumor-associated metabolic activity [1]. The compound inhibits cell proliferation and enhances apoptosis in human umbilical vein endothelial cells [2], and suppresses cancer cell growth via site-specific dephosphorylation of HSP90AB1 on Serine 255 [3]. Its maximal inhibition of 93–100% in ATPase assays ensures complete target engagement in metabolic flux studies where partial inhibitors like aurovertin (40% maximal inhibition) would confound interpretation [4].

Trypanosomal and Kinetoplastid Bioenergetics with Species-Specific Inhibitor Titration

For investigators studying T. cruzi or related kinetoplastid mitochondrial bioenergetics, citreoviridin offers a characterized species-selectivity profile. The T. cruzi F1-ATPase exhibits significantly reduced sensitivity to citreoviridin (KD = 40 μM for soluble F1, 80–160 μM for membrane-bound F1) compared to mammalian F1-ATPase [1]. This species-dependent potency differential, combined with citreoviridin's parabolic noncompetitive inhibition kinetics, enables selective titration experiments and comparative pharmacology studies of trypanosomal vs. host mitochondrial function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citreoviridin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.